2-Chloro-4-fluoro-1-isocyanatobenzene
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Overview
Description
2-Chloro-4-fluoro-1-isocyanatobenzene is an organic compound with the molecular formula C7H3ClFNO and a molecular weight of 171.56 g/mol . It is a biochemical used primarily in proteomics research . The compound is characterized by the presence of chloro, fluoro, and isocyanato functional groups attached to a benzene ring, making it a versatile intermediate in organic synthesis.
Preparation Methods
The synthesis of 2-Chloro-4-fluoro-1-isocyanatobenzene typically involves the following steps:
Starting Material: The synthesis begins with 2-chloro-4-fluorotoluene as the raw material.
Chlorination: Chlorine is introduced under high-pressure ultraviolet lamp irradiation to carry out the chlorination reaction.
Hydrolysis: The chlorinated product undergoes hydrolysis in the presence of a catalyst.
Nitration: The hydrolyzed product is subjected to nitration, and the resulting compound is separated out in ice water.
Industrial production methods may vary, but they generally follow similar steps with optimizations for large-scale synthesis.
Chemical Reactions Analysis
2-Chloro-4-fluoro-1-isocyanatobenzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (chloro and fluoro) on the benzene ring.
Addition Reactions: It can react with nucleophiles to form addition products.
Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound’s functional groups can be modified under appropriate conditions.
Common reagents used in these reactions include bases, nucleophiles, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Chloro-4-fluoro-1-isocyanatobenzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Chloro-4-fluoro-1-isocyanatobenzene involves its reactivity with nucleophiles. The isocyanate group (-N=C=O) is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules, such as amino groups on proteins . This reactivity makes it useful in labeling and modifying proteins for research purposes.
Comparison with Similar Compounds
2-Chloro-4-fluoro-1-isocyanatobenzene can be compared with other similar compounds, such as:
2-Chloro-4-fluorophenyl Isocyanate: Similar in structure but lacks the isocyanate group, making it less reactive in certain applications.
4-Chlorophenyl Isocyanate: Contains a chloro group but lacks the fluoro group, affecting its reactivity and applications.
3-Chloro-4-fluorophenyl Isocyanate: Similar but with different substitution patterns, leading to variations in reactivity and use.
The uniqueness of this compound lies in its combination of chloro, fluoro, and isocyanato groups, which confer specific reactivity and versatility in various chemical and biological applications.
Properties
IUPAC Name |
2-chloro-4-fluoro-1-isocyanatobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClFNO/c8-6-3-5(9)1-2-7(6)10-4-11/h1-3H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABZXFFSLKUIGHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Cl)N=C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.55 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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